Clorsulon

Descripción

CLORSULON is a small molecule drug with a maximum clinical trial phase of II.

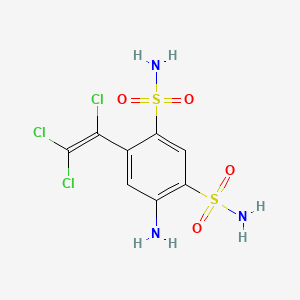

potent fasciolicide; structure

Propiedades

IUPAC Name |

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVTVIYTBRHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045488 | |

| Record name | Clorsulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60200-06-8 | |

| Record name | Clorsulon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60200-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorsulon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorsulon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLORSULON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorsulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorsulon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORSULON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clorsulon's Inhibition of Glycolytic Pathway Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon, a compound belonging to the benzenesulphonamide family, is a potent anthelmintic agent effective against the liver fluke, Fasciola hepatica.[1] Its mechanism of action lies in the targeted disruption of the parasite's primary energy metabolic pathway: glycolysis. This technical guide provides an in-depth analysis of this compound's inhibitory effects on key enzymes within the glycolytic pathway of Fasciola hepatica, offering valuable insights for researchers, scientists, and professionals involved in drug development and parasitology.

Fasciola hepatica resides in the bile ducts of its host, an environment with limited oxygen availability. Consequently, the fluke is heavily reliant on anaerobic glycolysis for ATP production.[2][3] By targeting this critical pathway, this compound effectively starves the parasite of energy, leading to its paralysis and death.[4] Specifically, this compound acts as a competitive inhibitor of two crucial enzymes: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGAM).[1]

Mechanism of Action: Competitive Inhibition

This compound exhibits a competitive inhibition mechanism against both PGK and PGAM.[1] This means that this compound's molecular structure resembles that of the natural substrates for these enzymes. As a result, this compound binds to the active site of the enzymes, preventing the binding of their respective substrates and thereby halting the glycolytic process.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of glycolytic enzymes by this compound.

| Enzyme Target | Inhibitor | Inhibition Type | Substrate(s) | Ki Value | IC50 Value | Organism |

| 3-Phosphoglycerate Kinase (PGK) | This compound | Competitive | 3-Phosphoglycerate, ATP | 0.29 mM[4][5] | Not Available | Fasciola hepatica |

| Phosphoglycerate Mutase (PGAM) | This compound | Competitive | 3-Phosphoglycerate | 0.29 mM[4][5] | Not Available | Fasciola hepatica |

Signaling Pathways and Logical Relationships

To visualize the mechanism of action and the affected metabolic pathway, the following diagrams are provided.

Caption: Glycolytic pathway in Fasciola hepatica and points of inhibition by this compound.

Caption: Mechanism of competitive inhibition of glycolytic enzymes by this compound.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of this compound on 3-phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM) from Fasciola hepatica. These protocols are based on standard spectrophotometric enzyme assay principles and can be adapted for specific laboratory conditions.

Protocol for 3-Phosphoglycerate Kinase (PGK) Inhibition Assay

Principle: The activity of PGK is measured by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified PGK from Fasciola hepatica

-

This compound

-

3-Phosphoglycerate (3-PG)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A dilution series of this compound should be prepared to determine the IC50 value.

-

Assay Mixture: Prepare a reaction mixture containing assay buffer, 3-PG, ATP, PEP, NADH, PK, and LDH.

-

Inhibitor Incubation: Add a fixed amount of purified PGK enzyme to the wells of the microplate. Then, add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor. Incubate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the assay mixture to all wells.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations.

Caption: Experimental workflow for the PGK inhibition assay.

Protocol for Phosphoglycerate Mutase (PGAM) Inhibition Assay

Principle: The activity of PGAM is measured by coupling the formation of 2-phosphoglycerate to the enolase (ENO), pyruvate kinase (PK), and lactate dehydrogenase (LDH) system. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified PGAM from Fasciola hepatica

-

This compound

-

3-Phosphoglycerate (3-PG)

-

ADP

-

NADH

-

Enolase (ENO)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0, containing 5 mM MgCl2, 1 mM EDTA, and 2 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Prepare a dilution series of this compound.

-

Assay Mixture: Prepare a reaction mixture containing assay buffer, ADP, NADH, ENO, PK, and LDH.

-

Inhibitor Incubation: Add a fixed amount of purified PGAM enzyme to the wells of the microplate, followed by varying concentrations of this compound. Include a control well without the inhibitor. Incubate for a short period (e.g., 10-15 minutes) at a constant temperature.

-

Reaction Initiation: Start the reaction by adding the substrate, 3-PG, to all wells.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values as described in the PGK assay protocol.

Caption: Experimental workflow for the PGAM inhibition assay.

Conclusion

This compound's efficacy as a fasciolicide is rooted in its specific and competitive inhibition of two key glycolytic enzymes, 3-phosphoglycerate kinase and phosphoglycerate mutase, in Fasciola hepatica. This targeted disruption of the parasite's central energy-producing pathway underscores the potential of metabolic enzymes as valuable targets for the development of new anthelmintic drugs. Further research to determine the precise IC50 values and to explore the structural basis of this compound's interaction with these enzymes could pave the way for the design of even more potent and selective inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and to explore novel strategies for combating parasitic infections.

References

Molecular Targets of Benzenesulfonamide Anthelmintics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide (B165840) anthelmintics represent a critical class of compounds in veterinary medicine for the control of parasitic nematodes, particularly in livestock. Their distinct mode of action provides an essential tool against nematode populations that have developed resistance to other anthelmintic classes. This technical guide provides an in-depth overview of the molecular targets of these compounds, focusing on the well-characterized agent, monepantel (B609222). It summarizes key quantitative data, details experimental protocols for target validation and characterization, and visualizes the associated biological pathways and workflows.

Core Molecular Target: Nematode-Specific Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular target of the benzenesulfonamide anthelmintic monepantel is a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs). These receptors belong to the DEG-3/DES-2 group of ligand-gated ion channels, which are absent in mammals, providing a basis for the selective toxicity of this drug class.[1][2]

Key receptor subunits targeted by monepantel include:

-

ACR-23: A key target in the model organism Caenorhabditis elegans.[3][4][5]

-

MPTL-1: The homolog of ACR-23 in the economically significant parasitic nematode Haemonchus contortus.[3][6]

Monepantel's interaction with these receptors is complex. At low nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the natural agonist.[6] At higher micromolar concentrations, it can act as a direct agonist, leading to the opening of the ion channel.[3][6] This activation results in an uncontrolled influx of ions, causing depolarization of muscle cells, which leads to spastic paralysis and eventual death of the nematode.[6]

Interestingly, studies on nAChRs from other nematode species, such as Ascaris suum and Oesophagostomum dentatum, have shown that monepantel can also act as a non-competitive antagonist on certain nAChR subtypes.[7]

Quantitative Data on Monepantel-Target Interactions

The following tables summarize the quantitative data on the interaction of monepantel and its metabolites with their molecular targets.

| Compound | Target Receptor | Nematode Species | Assay System | Parameter | Value | Reference |

| Monepantel | ACR-23 | Caenorhabditis elegans | HEK293 Cells | EC50 (as agonist) | 2.13 µM | [8] |

| Monepantel | MPTL-1 | Haemonchus contortus | Xenopus Oocytes | Agonist Activity | >0.1 µM | [3] |

| Monepantel | ACR-16 | Ascaris suum | Xenopus Oocytes | IC50 (antagonist) | 1.6 ± 3.1 nM | [7] |

| Monepantel | Larval Motility | Haemonchus contortus | In vitro motility assay | IC50 | 0.4 ± 0.09 µM |

Signaling Pathway and Mechanism of Action

The binding of monepantel to the DEG-3/DES-2 subclass of nAChRs initiates a signaling cascade that ultimately leads to nematode paralysis.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally express nematode nAChRs and measure the effects of benzenesulfonamide compounds on their activity.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the target receptor subunits (e.g., H. contortus DEG-3 and DES-2)

-

Collagenase solution (1.25 mg/ml in Ca2+-free Barth's solution)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

-

Recording solution (ND96)

-

Microinjection setup

-

TEVC amplifier and recording system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase solution for approximately 2 hours at room temperature to remove the follicular cell layer.

-

cRNA Injection: Inject Stage V-VI oocytes with 50 nl of a solution containing the cRNAs of the receptor subunits (e.g., a 1:1 ratio of DEG-3 and DES-2 cRNA, at a total concentration of 5-20 ng).

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-4 days in ND96 solution supplemented with antibiotics to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., choline) in the presence and absence of various concentrations of the benzenesulfonamide compound.

-

Record the resulting currents to determine the effect of the compound (agonism, antagonism, or allosteric modulation).

-

In Vivo Localization of Target Receptors in C. elegans

This protocol describes the use of fluorescent reporter strains to visualize the expression pattern of target receptors within the nematode.

Materials:

-

Transgenic C. elegans strain expressing a fluorescently tagged receptor (e.g., ACR-23::GFP).

-

Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50.

-

M9 buffer.

-

Microscope slides and coverslips.

-

Anesthetic (e.g., 10 mM levamisole).

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP).

Procedure:

-

Worm Culture and Synchronization: Culture the transgenic C. elegans strain on NGM plates. Synchronize the population to obtain worms at the desired developmental stage (e.g., L4 or young adult).

-

Mounting for Microscopy:

-

Place a drop of M9 buffer containing anesthetic on a microscope slide.

-

Pick several worms into the drop.

-

Gently place a coverslip over the drop.

-

-

Fluorescence Imaging:

-

Visualize the worms using a fluorescence microscope.

-

Use the appropriate filter set to excite the fluorescent protein and capture the emission.

-

Acquire images of the fluorescent signal to determine the tissues and cells where the target receptor is expressed (e.g., body wall muscle for ACR-23).[4]

-

Conclusion

The primary molecular targets of benzenesulfonamide anthelmintics like monepantel are nematode-specific nAChRs of the DEG-3/DES-2 subclass. The interaction of these compounds with their targets can be effectively characterized using electrophysiological techniques, and the in vivo localization of these targets can be visualized using fluorescent reporter systems. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the development of new anthelmintics and for managing the emergence of resistance.

References

- 1. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]

- 2. First report of monepantel Haemonchus contortus resistance on sheep farms in Uruguay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monepantel irreversibly binds to and opens Haemonchus contortus MPTL-1 and Caenorhabditis elegans ACR-20 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acr-23 Encodes a monepantel-sensitive channel in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acr-23 Encodes a Monepantel-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Clorsulon in Ruminants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon is a benzenesulfonamide (B165840) anthelmintic agent widely utilized in veterinary medicine for the treatment and control of parasitic infections, particularly adult liver flukes (Fasciola hepatica and Fasciola gigantica), in ruminant species such as cattle, sheep, and goats.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate in these target animals is crucial for optimizing dosage regimens, ensuring efficacy, and maintaining food safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in ruminants, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, have been studied in several ruminant species. The drug is administered orally or via subcutaneous injection.[3]

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[4] Peak plasma concentrations (Cmax) are typically reached within 14 to 24 hours in sheep and goats.[4][5] After subcutaneous injection in cattle, Cmax is achieved more rapidly, at around 6 hours.[4]

Bioavailability and Plasma Concentrations

The systemic bioavailability of orally administered this compound has been reported to be approximately 60% in sheep and 55% in goats.[5] Studies in cattle have shown that this compound is well absorbed and fully bioavailable (103%-114%) after subcutaneous injection.[5]

Distribution

This compound exhibits a volume of distribution at a steady state of approximately 685 ± 107 mL/kg in cattle following intravenous administration, suggesting a moderate distribution into the tissues.[5]

Elimination and Half-Life

The elimination half-life of this compound varies between species and administration routes. After intravenous administration, the elimination half-life is around 17 hours in sheep and 12 hours in goats.[5] Oral administration prolongs the elimination half-life to approximately 28 hours in sheep and 23 hours in goats, likely due to continuous absorption from the gastrointestinal tract.[5] In cattle, the half-life after a single intravenous injection is about 2.37 ± 0.98 days.[5] Following subcutaneous injection in cattle, the half-life increases with the dose, ranging from 2.01 to 5.36 days for doses of 3 to 12 mg/kg, respectively.[5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in cattle, sheep, and goats.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | Half-life (days) | AUC (day*ng/mL) | Bioavailability (%) | Reference(s) |

| Intravenous | 3 | 38,500 ± 6070 | - | 2.37 ± 0.98 | 4830 ± 941 | - | [5] |

| Subcutaneous | 3 | 3100 ± 838 | ~0.5 | 2.01 ± 0.62 | 5330 ± 925 | 103-114 | [5] |

| Subcutaneous | 6 | 5250 ± 1220 | ~0.5 | 3.84 ± 1.42 | 9630 ± 1300 | 103-114 | [5] |

| Subcutaneous | 12 | 10,800 ± 1730 | ~0.5 | 5.36 ± 0.60 | 21,500 ± 3320 | 103-114 | [5] |

| Intraruminal | 10 | ~3000 | ~1 | - | - | - | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Sheep and Goats

| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference(s) |

| Sheep | Intravenous | 7 | - | - | 17 | - | [5][6] |

| Sheep | Oral | 7 | - | 15 | 28 | ~60 | [5][6] |

| Goats | Intravenous | 7 | - | - | 12 | - | [5][6] |

| Goats | Oral | 7 | - | 14 | 23 | ~55 | [5][6] |

Metabolism

Metabolism studies, primarily conducted in cattle, indicate that this compound is largely excreted from the body as the unchanged parent drug.[3] Following intraruminal administration of radiolabeled this compound to steers, approximately 80% of the radioactive residues in the kidney and liver were extractable.[3] While the majority of the excreted drug is unmetabolized, two minor metabolites, an acetaldehyde (B116499) derivative and a butyric acid derivative, have been identified in liver extracts after acid hydrolysis.[3]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine and feces. In cattle, after a single intraruminal administration, about 90% of the dose is excreted within 7 days, with approximately 70% in the feces and 30% in the urine.[3] In both sheep and goats, following intravenous administration, around 50% of the dose is recovered in the urine as the parent drug within 48 hours.[5][6] After oral administration, this value is approximately 30% in sheep and 41% in goats.[5][6]

Table 3: Excretion of this compound in Ruminants

| Species | Administration Route | Dose (mg/kg) | % of Dose in Urine (as parent drug) | Timeframe | % of Dose in Feces | Timeframe | Reference(s) |

| Cattle | Intraruminal | 6.6 or 15 | ~30 | 7 days | ~70 | 7 days | [3] |

| Sheep | Intravenous | 7 | ~50 | 48 hours | - | - | [5][6] |

| Sheep | Oral | 7 | ~30 | 48 hours | - | - | [5][6] |

| Goats | Intravenous | 7 | ~50 | 48 hours | - | - | [5][6] |

| Goats | Oral | 7 | ~41 | 48 hours | - | - | [5][6] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in ruminants are not consistently available in a standardized format in the public literature. However, based on the methodologies described in various studies, a general protocol can be outlined.

Animal Studies and Drug Administration

-

Animals: Healthy, mature ruminants (cattle, sheep, or goats) are typically used. Animals are often acclimated to their housing and diet before the study.

-

Intravenous Administration: A sterile solution of this compound is administered into the jugular vein.

-

Subcutaneous Administration: A commercial formulation of this compound is injected subcutaneously, often behind the shoulder.[1] The injection site is typically clipped and disinfected prior to administration.

-

Oral Administration: this compound is administered as a drench or suspension using a dosing syringe to deliver the formulation over the back of the tongue.

Sample Collection

-

Blood: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: For excretion studies, animals are housed in metabolism crates that allow for the separate collection of urine and feces at specified intervals.

-

Tissues: For residue studies, animals are euthanized at various times after drug administration, and tissue samples (e.g., liver, kidney, muscle, fat) are collected and stored frozen.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection.[7][8][9]

-

Sample Preparation:

-

Plasma/Urine: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant may be further cleaned up using solid-phase extraction (SPE).

-

Tissues: Tissues are homogenized and extracted with an organic solvent. The extract is then subjected to a clean-up procedure, which may include liquid-liquid partitioning and/or SPE, to remove interfering substances.

-

-

Chromatographic Conditions (General Example):

-

Column: A C18 column (e.g., Supelco Ascentis® Express C18, 150 mm × 4.6 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile/methanol mixture).[7]

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 245 nm.[7][8]

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]

Visualizations

Caption: Experimental workflow for a this compound pharmacokinetic study in ruminants.

Caption: Metabolic pathway of this compound in ruminants.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Efficacy of this compound against mature, naturally acquired Fasciola hepatica infections in cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Frontiers | Coadministration of ivermectin and abamectin affects milk pharmacokinetics of the antiparasitic this compound in Assaf sheep [frontiersin.org]

- 5. Plasma pharmacokinetics of this compound following administration of a single subcutaneous or intravenous injection to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound pharmacokinetics in sheep and goats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of ivermectin, this compound and their related substances in an injectable finished product by a stability-indicating RP-HPLC method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Development and Validation for HPLC Method of Assay of Lvermectin and this compound in Combined Pharmaceutical Dosage Form, International Journal of Homeopathy & Natural Medicines, Science Publishing Group [sciencepublishinggroup.com]

- 9. Simultaneous determination of ivermectin, this compound and their related substances in an injectable finished product by a stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Clorsulon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Clorsulon, a benzenedisulfonamide derivative known for its potent fasciolicidal activity. The document details its chemical structure, summarizes key quantitative data, and outlines the synthetic pathway with experimental protocols. Additionally, it includes visualizations of the synthetic workflow and its mechanism of action to facilitate a deeper understanding.

Chemical Structure and Properties

This compound is a white, crystalline solid belonging to the sulfonamide class of compounds.[1] Its structure features a benzene (B151609) ring substituted with an amino group, two sulfonamide groups, and a trichloroethenyl group.

The key structural features contribute to its biological activity, particularly its efficacy against the liver fluke, Fasciola hepatica.[4][7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₃N₃O₄S₂ | [3][4][5][6][8] |

| Molecular Weight | 380.66 g/mol | [2][4][6][7][8] |

| Melting Point | 203°C | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1][9] |

| Appearance | White Powder/Solid | [1][5] |

| Purity | ≥98% | [5][8] |

| Solubility | DMSO: 70-76 mg/mL | [4][7][10] |

| Ethanol (B145695): 7-10 mg/mL | [4][5] | |

| DMF: 15 mg/mL | [5] | |

| Water: Insoluble | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with m-nitrobenzaldehyde and chloroform (B151607) as the starting materials.[2][11] The overall synthetic route involves a sequence of reactions including condensation, chlorination, elimination, reduction, chlorosulfonation, and amination to yield the final product.[11][12][13]

Caption: Synthetic workflow for this compound.

The following sections provide a generalized methodology for the key steps in the synthesis of this compound, based on available literature.

Step 1: Condensation, Chlorination, and Elimination

-

Condensation: m-Nitrobenzaldehyde is reacted with chloroform in the presence of a catalyst, such as cesium carbonate, in a solvent like DMF at a low temperature (-10 to -20°C).[13]

-

Chlorination: The resulting condensation product is then chlorinated. Thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride can be used as the chlorinating agent in the presence of an acid binder like pyridine (B92270) or triethylamine, with the reaction temperature maintained below 30°C.[11]

-

Elimination: An elimination reaction follows to form 3-trichlorovinylnitrobenzene.[11][13]

Step 2: Reduction of the Nitro Group

-

The nitro group of 3-trichlorovinylnitrobenzene is reduced to an amino group to form 3-trichlorovinylaniline.

-

This reduction can be achieved using iron powder in an acidic medium, such as hydrochloric acid, often in the presence of a solvent like methanol (B129727) or ethanol at room temperature (20-25°C).[11] Alternatively, hydrazine (B178648) hydrate (B1144303) can be used as the reducing agent.[12]

Step 3: Chlorosulfonation

-

The aromatic ring of 3-trichlorovinylaniline is chlorosulfonated to introduce two sulfonyl chloride groups.

-

This is typically carried out using chlorosulfonic acid at an elevated temperature (100-130°C).[11] This step yields 4-amino-6-(trichlorovinyl)benzene-1,3-disulfonyl chloride.

Step 4: Amination

-

The final step is the amination of the disulfonyl chloride intermediate to form this compound.

-

Protocol:

-

A mixture of 100 mL of ethanol and 350 mL of water is prepared and stirred.[14]

-

20 g of ammonia (B1221849) and 2 g of activated carbon are added to the mixture.[14]

-

The mixture is heated to reflux for 1 hour.[14]

-

The hot solution is filtered to remove the activated carbon, and the residue is washed with 50 mL of ethanol and water.[14]

-

The filtrate is slowly cooled to 10°C to allow for crystallization.[14]

-

The resulting solid is filtered and dried to yield the final product, this compound.[14]

-

This final step has a reported yield of approximately 82.5%.[14]

-

Mechanism of Action

This compound exerts its anthelmintic effect by targeting the energy metabolism of the liver fluke. Specifically, it inhibits key enzymes in the glycolytic pathway, which is the primary source of energy for these parasites.

This compound is a competitive inhibitor of both 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[2][10] This inhibition disrupts the conversion of 3-phosphoglycerate in the glycolytic pathway, leading to a depletion of ATP, the main energy currency of the cell.[10] By blocking this critical metabolic pathway, this compound effectively starves the parasite of energy, leading to its death.[15]

Caption: Mechanism of action of this compound.

References

- 1. This compound API | Veterinary API Supplier and Exporter [thyknproducts.com]

- 2. This compound (Ref: MK-401) [sitem.herts.ac.uk]

- 3. This compound | C8H8Cl3N3O4S2 | CID 43231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | ATPase | Parasite | Antibiotic | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. raybiotech.com [raybiotech.com]

- 9. chembk.com [chembk.com]

- 10. abmole.com [abmole.com]

- 11. CN113773235A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. CN104230767A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. CN104557623A - Preparation method of 4-amino-6-(trichloroethenyl)-1, 3-benzene disulfonamide - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

Clorsulon: A Competitive Inhibitor of 3-Phosphoglycerate Kinase in Parasitic Helminths - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon, a benzenesulphonamide compound, is a potent flukicide used in veterinary medicine to treat infections with the liver fluke, Fasciola hepatica. Its efficacy stems from its ability to disrupt the parasite's primary energy production pathway: glycolysis. This technical guide provides an in-depth analysis of this compound's mechanism of action as a competitive inhibitor of the key glycolytic enzyme, 3-phosphoglycerate (B1209933) kinase (3-PGK). The guide will detail the quantitative inhibition data, experimental protocols for assessing inhibition, and the broader metabolic consequences for the parasite.

Mechanism of Action: Targeting a Vital Metabolic Chokepoint

The primary mode of action of this compound is the competitive inhibition of two crucial enzymes in the glycolytic pathway of Fasciola hepatica: 3-phosphoglycerate kinase (EC 2.7.2.3) and phosphoglycerate mutase.[1] By targeting 3-PGK, this compound effectively blocks the first ATP-generating step in glycolysis, leading to a rapid depletion of the parasite's energy reserves.

The Glycolytic Pathway in Fasciola hepatica and the Role of 3-PGK

Fasciola hepatica resides in the bile ducts of its host, an environment with limited oxygen availability. Consequently, the parasite is heavily reliant on anaerobic glycolysis for ATP production. The glycolytic pathway in F. hepatica is the central hub of its energy metabolism. 3-PGK catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. This is a critical step for net ATP gain in glycolysis.

Quantitative Data on 3-PGK Inhibition

This compound acts as a competitive inhibitor with respect to both of 3-PGK's substrates: 1,3-bisphosphoglycerate and ATP. The following table summarizes the available quantitative data on the inhibition of 3-phosphoglycerate kinase by this compound. It is important to note that while the Ki value for Fasciola hepatica is widely cited, detailed kinetic studies on the enzyme from this specific parasite are limited in publicly accessible literature. The data from the filarial nematode Brugia malayi is included for comparative purposes.

| Parameter | Organism | Value | Notes |

| Ki | Fasciola hepatica | 0.29 mM | Competitive inhibitor of both 3-phosphoglycerate and ATP. |

| Ki | Brugia malayi | 1.88 µM | Competitive inhibitor.[2] |

Experimental Protocols

Expression and Purification of Recombinant F. hepatica 3-PGK

As the native enzyme from F. hepatica can be challenging to obtain in large quantities, a recombinant version expressed in a heterologous system like E. coli is often preferred for detailed kinetic studies.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the coding sequence for F. hepatica 3-PGK based on available sequence data and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged 3-PGK with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

3-Phosphoglycerate Kinase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of 3-PGK in the reverse (gluconeogenic) direction by coupling the production of 1,3-bisphosphoglycerate to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant F. hepatica 3-PGK

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from a commercial source

-

3-Phosphoglycerate (3-PG)

-

ATP

-

NADH

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 3-PG, ATP, NADH, and GAPDH. The final concentrations in the reaction well should be optimized but can start with: 2 mM 3-PG, 1 mM ATP, 0.2 mM NADH, and 1 unit/mL GAPDH.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in all wells, including the control, is the same and does not exceed 1%.

-

Assay Setup: In a 96-well plate, add:

-

x µL of assay buffer

-

y µL of this compound dilution (or DMSO for the control)

-

z µL of the reagent mix

-

-

Initiate Reaction: Add the purified F. hepatica 3-PGK to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.

-

To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., 3-PG) while keeping the other substrate (ATP) and the inhibitor at fixed concentrations.

-

Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Logical Relationships

The inhibition of 3-PGK by this compound has a direct and critical impact on the central energy-producing pathway of Fasciola hepatica. This disruption leads to a cascade of metabolic consequences that are ultimately fatal to the parasite.

The logical relationship is as follows:

-

This compound inhibits 3-PGK: As a competitive inhibitor, this compound binds to the active site of 3-PGK, preventing the binding of its natural substrates.

-

Glycolysis is blocked: The inhibition of 3-PGK creates a bottleneck in the glycolytic pathway.

-

ATP production ceases: The blockage of this key ATP-generating step leads to a rapid decline in the parasite's intracellular ATP levels.

-

Energy depletion and metabolic stress: The lack of ATP results in a severe energy deficit, causing widespread metabolic stress.

-

Cellular dysfunction and death: The energy crisis affects all ATP-dependent cellular processes, including maintenance of the tegument (the parasite's outer surface), motility, and other vital functions, ultimately leading to paralysis and death of the parasite.[1]

Conclusion

This compound's efficacy as a flukicide is a clear demonstration of the potential of targeting parasite-specific metabolic pathways. Its competitive inhibition of 3-phosphoglycerate kinase strikes at the heart of the energy metabolism of Fasciola hepatica, a parasite highly dependent on glycolysis. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data, and experimental approaches for studying this interaction. Further research into the structural basis of this compound's binding to F. hepatica 3-PGK could pave the way for the design of even more potent and selective inhibitors, not only for the control of fascioliasis but also for other parasitic diseases that rely on similar metabolic vulnerabilities.

References

Clorsulon's Disruption of Parasite ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism by which the anthelmintic agent clorsulon effectively disrupts the energy metabolism of parasites, with a primary focus on the liver fluke, Fasciola hepatica. By competitively inhibiting key enzymes in the glycolytic pathway, this compound creates an energy crisis within the parasite, leading to its eventual demise. This document provides a comprehensive overview of the drug's mechanism of action, detailed experimental protocols for its study, and a quantitative summary of its inhibitory effects.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound, a sulfonamide derivative, exerts its anthelmintic effect by crippling the parasite's primary pathway for adenosine (B11128) triphosphate (ATP) production: glycolysis. Unlike their hosts, many parasitic helminths, including Fasciola hepatica, are heavily reliant on anaerobic glycolysis for their energy needs. This compound specifically targets and inhibits two crucial enzymes in the latter stages of this pathway: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGAM).

The inhibition of these enzymes blocks the metabolic flux of glycolysis, leading to a significant reduction in the rate of ATP synthesis. This energy deficit disrupts essential cellular processes within the parasite, ultimately causing paralysis and death.

The Glycolytic Pathway and this compound's Points of Attack

The following diagram illustrates the glycolytic pathway, highlighting the specific enzymatic steps competitively inhibited by this compound.

Caption: this compound inhibits 3-phosphoglycerate kinase and phosphoglycerate mutase.

Quantitative Analysis of this compound's Inhibitory Action

The efficacy of this compound as an inhibitor of glycolytic enzymes has been quantified through various studies. The following tables summarize the key inhibition constants and the in vivo efficacy of this compound against Fasciola hepatica.

Table 1: In Vitro Inhibition of Glycolytic Pathway Components by this compound

| Target Enzyme/Substrate | Parasite | Inhibition Constant (Ki) | Type of Inhibition |

| 3-Phosphoglycerate & ATP | Fasciola hepatica | 0.29 mM[1] | Competitive[1] |

Table 2: In Vivo Efficacy of this compound against Fasciola hepatica

| Host Animal | This compound Dosage | Route of Administration | Efficacy (% reduction in fluke burden) | Reference |

| Cattle | 7 mg/kg | Oral | >99% | (Foreyt et al., 1985) |

| Sheep | 7 mg/kg | Oral | 100% | (Malone et al., 1984) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on parasite ATP production.

Assay for 3-Phosphoglycerate Kinase (PGK) Activity

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The activity of PGK is determined by a coupled enzyme reaction. PGK catalyzes the phosphorylation of 3-phosphoglycerate (3-PG) by ATP to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. The production of 1,3-BPG is then coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Parasite lysate (e.g., from Fasciola hepatica)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

3-Phosphoglycerate (3-PG) solution

-

ATP solution

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

NADH solution

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 3-PG, ATP, GAPDH, and NADH.

-

Add the parasite lysate to the wells of the microplate.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of this compound for a specified time.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

The rate of decrease in absorbance is proportional to the PGK activity.

Caption: Workflow for the 3-Phosphoglycerate Kinase (PGK) activity assay.

Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol is based on a coupled enzyme assay.

Principle: PGAM catalyzes the conversion of 3-PG to 2-phosphoglycerate (2-PG). The product, 2-PG, is then converted to phosphoenolpyruvate (PEP) by enolase. PEP is subsequently used by pyruvate kinase (PK) to convert ADP to ATP, and the resulting pyruvate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH is monitored at 340 nm.

Materials:

-

Parasite lysate

-

Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0)

-

3-Phosphoglycerate (3-PG) solution

-

Enolase

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

ADP solution

-

NADH solution

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a coupled enzyme reaction mixture containing Assay Buffer, 3-PG, enolase, PK, LDH, ADP, and NADH.

-

Add the parasite lysate to the microplate wells.

-

For inhibition studies, pre-incubate the lysate with this compound.

-

Start the reaction by adding the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the PGAM activity.

Measurement of ATP Levels in Parasites

This protocol utilizes a bioluminescence-based assay.

Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

Intact parasites (Fasciola hepatica)

-

Culture medium

-

This compound

-

ATP extraction buffer (e.g., containing trichloroacetic acid or a commercial lysis buffer)

-

Luciferin-luciferase reagent

-

Luminometer or a microplate reader with luminescence detection capabilities

-

ATP standard solutions

Procedure:

-

Incubate intact parasites in culture medium with various concentrations of this compound for different time periods.

-

After incubation, wash the parasites to remove excess drug.

-

Lyse the parasites using an ATP extraction buffer to release intracellular ATP.

-

Centrifuge the lysate to remove cellular debris.

-

Add the supernatant to the wells of a luminometer plate.

-

Add the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence.

-

Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

Caption: Workflow for measuring ATP levels in parasites treated with this compound.

Conclusion

This compound's targeted inhibition of 3-phosphoglycerate kinase and phosphoglycerate mutase in the glycolytic pathway of parasites like Fasciola hepatica represents a highly effective anthelmintic strategy. By disrupting the parasite's central energy-producing pathway, this compound induces a fatal ATP deficit. The quantitative data on its inhibitory constants and in vivo efficacy underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to explore novel anthelmintic agents that target parasite-specific metabolic vulnerabilities. This comprehensive understanding is crucial for the continued development of effective strategies to combat parasitic diseases in both veterinary and human medicine.

References

The Discovery and Development of Clorsulon: A Technical Guide for Flukicide Research

An In-depth Examination of a Potent Fasciolicide for Drug Development Professionals

Introduction

Clorsulon, a benzenesulphonamide derivative, stands as a significant development in the control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key developmental studies of this compound, tailored for researchers, scientists, and professionals in the field of veterinary drug development. The document delves into the core scientific data, experimental methodologies, and the biochemical pathways central to its flukicidal activity.

Chemical Synthesis and Properties

This compound, chemically known as 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, is synthesized through a multi-step process. The synthesis generally begins with the condensation of m-nitrobenzaldehyde and chloroform, followed by a series of reactions including chlorination, elimination, reduction, chlorosulfonation, and finally amination to yield the active compound.[1][2][3][4][5]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₈Cl₃N₃O₄S₂ |

| Molecular Weight | 380.66 g/mol |

| CAS Number | 60200-06-8 |

| Appearance | White Powder |

| Solubility | DMSO: 71-76 mg/mL, Ethanol: 7 mg/mL, Water: < 1 mg/mL[6][7] |

Mechanism of Action: Targeting the Glycolytic Pathway

The primary mechanism of action of this compound is the targeted inhibition of key enzymes within the glycolytic pathway of Fasciola hepatica. This disruption of glucose metabolism effectively starves the parasite of its primary energy source, leading to its death.[8][9]

This compound acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[6][7][10] This inhibition blocks the conversion of 3-phosphoglycerate to 2-phosphoglycerate, a critical step in glycolysis. By competitively binding to these enzymes, this compound prevents the normal substrate from binding, thereby halting the energy-producing cascade.[6][7] This leads to a significant reduction in the levels of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, ultimately resulting in parasite paralysis and death.[11]

Caption: this compound inhibits key enzymes in the fluke's glycolytic pathway.

In Vitro Efficacy

In vitro studies have been instrumental in elucidating the direct effects of this compound on Fasciola hepatica. These experiments typically involve the incubation of mature and immature flukes in culture media containing varying concentrations of the drug.

Summary of In Vitro Efficacy Data:

| Parameter | Result | Reference |

| Mechanism | Competitive inhibitor of 3-phosphoglycerate and ATP. | [6][7][10] |

| Ki Value | 0.29 mM | [6][7] |

| Effect | Inhibition of glucose utilization and formation of acetate (B1210297) and propionate. | [6][7] |

| Concentration for Effect | 10 µg/mL for 24 hours causes severe disruption to the tegument and gut. | [10][12] |

In Vivo Efficacy

Extensive in vivo trials in the target species have demonstrated the high efficacy of this compound against both mature and immature stages of Fasciola hepatica.

Efficacy of this compound in Cattle:

| Administration Route | Dose | Efficacy against Mature F. hepatica | Efficacy against Immature F. hepatica (8 weeks) | Reference |

| Oral | 3.5 mg/kg | 99.21% | >99% | [13][14] |

| Oral | 7 mg/kg | 100% | >99% | [11][13][14] |

| Subcutaneous | 2 mg/kg | - | >90% | [11] |

Efficacy of this compound in Sheep:

| Administration Route | Dose | Efficacy against Mature F. hepatica | Efficacy against Immature F. hepatica (6 weeks) | Reference |

| Oral | 3.5 mg/kg | 93.33% | - | [13] |

| Oral | 7 mg/kg | 100% | - | [13] |

| Oral | 15 mg/kg | - | >90% | [6][7] |

| Subcutaneous | 2-4 mg/kg | - | - | [11] |

Efficacy of this compound against Fascioloides magna in Sheep:

| Administration Route | Dose | Reduction in Fluke Numbers | Reference |

| Oral | 15 mg/kg | Significant reduction, but not complete elimination. | [15] |

Efficacy of this compound in Goats:

| Administration Route | Dose | Reduction in Fluke Numbers (Adult F. hepatica) | Reference |

| Oral | 3.5 mg/kg | 83% | [16] |

| Oral | 7 mg/kg | 98% | [16] |

| Oral | 11 mg/kg | 99% | [16] |

| Oral | 15 mg/kg | 100% | [16] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several target species, providing crucial information for determining appropriate dosage regimens.

Pharmacokinetic Parameters of this compound:

| Species | Route | Dose | Cmax | Tmax | Bioavailability | Elimination Half-life | Reference |

| Cattle | Intraruminal | 10 mg/kg | ~3000 µg/L | 24 hours | - | - | [17] |

| Cattle | Subcutaneous | 2 mg/kg | 1290 µg/L | 6 hours | - | - | [17] |

| Cattle | Subcutaneous | 3 mg/kg | 2500 µg/L | 6 hours | 103-114% | 2.01 ± 0.62 days | [4][17] |

| Cattle | Subcutaneous | 6 mg/kg | 5250 ± 1220 ng/mL | 0.5 days | - | 3.84 ± 1.42 days | [4] |

| Cattle | Subcutaneous | 12 mg/kg | 10,800 ± 1730 ng/mL | 0.5 days | - | 5.36 ± 0.60 days | [4] |

| Sheep | Oral | 7 mg/kg | - | 15 hours | ~60% | 28 hours | [18] |

| Goats | Oral | 7 mg/kg | - | 14 hours | ~55% | 23 hours | [18] |

This compound binds extensively to plasma proteins (~75%) and is primarily excreted unchanged in the urine.[11] The bioavailability in goats is lower than in sheep, which may account for differences in efficacy.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in this compound research, synthesized from multiple sources.

1. In Vitro Efficacy Assay:

Caption: Workflow for assessing the in vitro efficacy of this compound.

Detailed Steps:

-

Fluke Collection: Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle at a licensed abattoir. Flukes should be transported to the laboratory in a thermos containing a suitable transport medium (e.g., pre-warmed saline or culture medium) maintained at approximately 37°C.[17]

-

Washing and Acclimatization: Upon arrival, flukes are washed several times in a pre-warmed (37°C) culture medium, such as RPMI-1640 or DMEM, supplemented with antibiotics (e.g., penicillin and streptomycin) to remove bile and debris.[17] Flukes are then allowed to acclimatize in fresh culture medium for a short period before the start of the experiment.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a high concentration.[17] Serial dilutions are then made in the culture medium to achieve the desired final test concentrations. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[17]

-

Incubation: Individual or small groups of flukes are placed in the wells of a multi-well culture plate containing a sufficient volume of culture medium (e.g., at least 3 ml per fluke).[17] The prepared this compound dilutions are added to the respective treatment wells. Control wells receive the same volume of culture medium with the solvent at the same final concentration as the treatment wells. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Fluke viability is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Viability can be determined by observing muscular motility, response to gentle prodding with a sterile probe, and by examining the tegument for any signs of damage, such as swelling, blebbing, or sloughing, using a dissecting microscope.[12]

-

Data Analysis: The results are recorded, and the minimum lethal concentration (MLC) or the half-maximal inhibitory concentration (IC₅₀) is determined. Morphological changes can be further analyzed using scanning electron microscopy (SEM) for a more detailed examination of tegumental damage.

2. In Vivo Efficacy (Dose-Titration Study) in Ruminants:

Caption: Workflow for conducting an in vivo efficacy study of this compound.

Detailed Steps:

-

Animal Selection and Acclimatization: Healthy, fluke-naive animals of the target species (e.g., cattle, sheep) are selected. They are housed in conditions that prevent accidental infection and are allowed to acclimatize to the diet and environment for a period before the study begins.

-

Experimental Infection: Each animal is orally infected with a predetermined number of viable F. hepatica metacercariae, typically administered in a gelatin capsule. The age of the infection at the time of treatment will determine whether the efficacy against immature or mature flukes is being assessed.[16]

-

Pre-treatment Monitoring: Animals are monitored for clinical signs of fascioliasis. For studies on mature infections, fecal samples are collected to confirm the patency of the infection by detecting fluke eggs.

-

Animal Randomization and Treatment: Animals are randomly assigned to different treatment groups and a control group. The treatment groups receive this compound at various dose levels, administered via the intended route (e.g., oral drench or subcutaneous injection). The control group receives a placebo (the vehicle without the active ingredient).[16]

-

Post-treatment Monitoring: The health of the animals is continuously monitored. Fecal samples can be collected at intervals to perform a fecal egg count reduction test (FECRT) to assess the impact on egg shedding.[7]

-

Necropsy and Fluke Recovery: At a specified time after treatment (e.g., 14-21 days), the animals are humanely euthanized. The liver and bile ducts are carefully dissected. The bile ducts are opened, and the contents are washed into a sieve to collect the flukes. The liver may also be sliced into thin sections and incubated in saline to allow any remaining flukes to emerge. All recovered flukes are then counted.

-

Efficacy Calculation: The efficacy of the treatment is calculated for each dose group by comparing the mean number of flukes in the treated group to the mean number of flukes in the control group, using the following formula: Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

Conclusion

This compound remains a cornerstone in the strategic control of Fasciola hepatica in livestock. Its well-defined mechanism of action, targeting the parasite's energy metabolism, provides a clear rationale for its potent flukicidal activity. The extensive body of in vitro and in vivo data robustly supports its efficacy against key stages of the liver fluke life cycle. This technical guide, by consolidating the pivotal data and outlining the fundamental experimental protocols, serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of veterinary parasitology and developing novel anthelmintic therapies. The continued understanding of its mode of action and performance in the field is essential for its effective and sustainable use in the face of potential drug resistance.

References

- 1. Efficacy of this compound for the treatment of experimentally induced infections of Fasciola hepatica in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scops.org.uk [scops.org.uk]

- 4. CN113773235A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN113773235B - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104230767B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. Biochemical and immunological investigation of fascioliasis in cattle in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of this compound for treatment of mature naturally acquired and 8-week-old experimentally induced Fasciola hepatica infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fasciola hepatica: effects of the fasciolicide this compound in vitro and in vivo on the tegumental surface, and a comparison of the effects on young- and old-mature flukes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. norbrook.com [norbrook.com]

- 14. Proteomics and bioinformatics analysis of Fasciola hepatica somatic proteome in different growth phases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Liver Functions and Molecular Identification of Fasciola hepatica from Experimentally Infected Rat Model [scirp.org]

- 16. In vitro co-culture of Fasciola hepatica newly excysted juveniles (NEJs) with 3D HepG2 spheroids permits novel investigation of host–parasite interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. cattleparasites.org.uk [cattleparasites.org.uk]

Clorsulon's Spectrum of Activity Against Trematodes: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectrum of activity of Clorsulon, a benzenesulfonamide (B165840) compound, against parasitic trematodes. It details the mechanism of action, summarizes quantitative efficacy data from various in vivo studies, outlines common experimental protocols for drug evaluation, and presents key information through structured tables and diagrams. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology and anthelmintic research.

Introduction to this compound

This compound (4-amino-6-trichloroethenyl-1,3-benzenedisulfonamide) is a narrow-spectrum anthelmintic agent specifically developed for the treatment and control of trematode infections in livestock.[1] As a benzenesulfonamide derivative, its primary application is as a flukicide, particularly against the common liver fluke, Fasciola hepatica.[2][3][4] It is frequently used in cattle, sheep, and goats and is often marketed in combination with other antiparasitic drugs, such as ivermectin, to provide a broader spectrum of activity against both flukes and nematodes.[2][5]

Mechanism of Action

This compound's anthelmintic activity is derived from its ability to disrupt the energy metabolism of the parasite.[1][6] Trematodes like Fasciola hepatica are heavily reliant on the glycolytic pathway for ATP production. This compound acts as a competitive inhibitor of two key enzymes within this pathway: 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[5][7] By blocking these enzymes, this compound effectively halts glycolysis, leading to ATP depletion and the subsequent death of the parasite due to energy starvation.[6] This targeted disruption of a metabolic pathway vital to the fluke, but less critical in the same manner for the host, provides its basis for selective toxicity.[6]

Caption: Mechanism of this compound targeting the trematode glycolytic pathway.

Spectrum of Activity and Efficacy

This compound's efficacy is primarily concentrated against mature stages of Fasciola species. Its activity against other trematode genera is limited or non-existent.

Fasciola hepatica (Common Liver Fluke)

This compound is highly effective against mature, adult Fasciola hepatica infections in a range of ruminant hosts.[4] Efficacy against immature stages (less than 8 weeks old) is significantly lower.[2][8]

Table 1: Efficacy of this compound against Fasciola hepatica in Cattle

| Dosage (mg/kg) | Route | Fluke Stage | Efficacy (% Reduction) | Reference |

|---|---|---|---|---|

| 3.5 | Oral | Mature (Natural) | 99.21% | [4] |

| 7.0 | Oral | Mature (Natural) | 100% | [4] |

| 3.5 | Oral | Mature & Immature (Natural) | >99% | [9] |

| 7.0 | Oral | Mature & Immature (Natural) | >99% | [9] |

| 7.0 | Oral | Mature (>14 weeks, Natural) | 100% | [8] |

| 2.0 | Injectable | 8-week-old (Experimental) | 62.6% | [8] |

| 4.0 | Injectable | 8-week-old (Experimental) | 95.7% | [8] |

| 8.0 | Injectable | 8-week-old (Experimental) | 97.3% | [8] |

| 16.0 | Injectable | 8-week-old (Experimental) | 99.8% |[8] |

Table 2: Efficacy of this compound against Fasciola hepatica in Sheep & Goats

| Host | Dosage (mg/kg) | Route | Fluke Stage | Efficacy (% Reduction) | Reference |

|---|---|---|---|---|---|

| Sheep | 3.5 | Oral | Mature (Natural) | 93.33% | [4] |

| Sheep | 7.0 | Oral | Mature (Natural) | 100% | [4] |

| Goats | 3.5 | Oral | Adult (Experimental) | 83% | [3][10] |

| Goats | 7.0 | Oral | Adult (Experimental) | 98% | [3][10] |

| Goats | 11.0 | Oral | Adult (Experimental) | 99% | [3][10] |

| Goats | 15.0 | Oral | Adult (Experimental) | 100% |[3][10] |

Fasciola gigantica

This compound is also indicated for the treatment and control of adult Fasciola gigantica, another economically important liver fluke species in livestock.[11]

Other Trematodes

-

Fascioloides magna: Studies have shown that this compound has limited efficacy against F. magna. In one study, a 15 mg/kg dose in sheep reduced fluke numbers but was not considered effective in preventing the potentially fatal outcome of the infection.[12] Another study in cattle found no significant reduction of this parasite.[9]

-

Echinococcus spp. (Cestode): While sometimes tested for broad-spectrum activity, in vitro studies on the larval stage of Echinococcus multilocularis (a cestode, not a trematode) showed that this compound did not cause any damage to the parasite vesicles at concentrations up to 15 µg/ml.[13]

-

Schistosomiasis: this compound has been proposed as a potential candidate for drug repurposing against schistosomiasis, though comprehensive efficacy data is not yet widely available.[2]

Experimental Protocols

The evaluation of this compound's efficacy typically follows standardized veterinary parasitology guidelines. The most common methods are in vivo controlled efficacy studies and fecal egg count reduction tests.

In Vivo Controlled Efficacy Study (Dose Titration/Confirmation)

This is the gold standard for determining anthelmintic efficacy. The methodology involves the following steps:

-

Animal Selection: A cohort of the target host species (e.g., cattle, goats) is selected. Animals are typically confirmed to be free of pre-existing fluke infections.

-

Experimental Infection: Animals are orally inoculated with a standardized number of viable Fasciola hepatica metacercariae. The flukes are then allowed to mature for a specific period, typically 8 to 14 weeks, to achieve the desired developmental stage (immature or adult).[3][8][10]

-

Group Allocation: Animals are randomly assigned to a control group (receiving a placebo or vehicle) and one or more treatment groups.[3][8] Group sizes are determined to ensure statistical power.

-

Treatment Administration: Each treatment group receives a specific dose of this compound, administered orally or via injection.[3][4][8] Dosages are calculated based on individual animal body weight.

-

Necropsy and Fluke Recovery: After a set period post-treatment (e.g., 14-21 days), all animals are humanely euthanized.[3][4] The livers are carefully dissected, and all remaining live flukes are collected, identified, and counted.

-

Efficacy Calculation: The mean number of flukes in each treatment group is compared to the mean number in the control group. The percentage efficacy is calculated using the formula: Efficacy (%) = [(Mean Fluke Count in Controls - Mean Fluke Count in Treated) / Mean Fluke Count in Controls] x 100

Caption: Workflow for a typical in vivo controlled efficacy study.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common method for assessing anthelmintic efficacy in a field setting against mature, egg-laying flukes.

-

Pre-Treatment Sampling: Fecal samples are collected from a group of animals with naturally acquired infections. The number of fluke eggs per gram (EPG) of feces is determined using a standardized sedimentation technique (e.g., Flukefinder).[11]

-

Treatment: Animals are treated with this compound at the recommended dose. An untreated control group is maintained.

-

Post-Treatment Sampling: After a period that allows for the clearance of eggs already in the gut (e.g., 21-28 days), post-treatment fecal samples are collected from both groups and EPG counts are performed.[8]

-

Efficacy Calculation: The reduction in the mean EPG of the treated group is compared to the pre-treatment count or the count in the control group to determine efficacy.[8][14]

In Vitro Assays

In vitro methods are used for initial screening and mechanism-of-action studies. A typical protocol involves:

-

Parasite Culture: A specific life stage of the parasite (e.g., larval vesicles, adult flukes) is maintained in a suitable culture medium that mimics the host environment.[13]

-

Drug Exposure: The cultured parasites are exposed to varying concentrations of this compound.

-

Endpoint Assessment: The effect of the drug is evaluated over time. Endpoints can include morphological damage, inhibition of motility, metabolic indicators, or parasite death.[13] For example, in the study on E. multilocularis, researchers visually assessed the integrity of parasite vesicles after exposure to the drug.[13]

Conclusion